REACTION_SMILES
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[CH3:15][C:16](=[O:17])[O:18][C:19](=[O:20])[CH3:21].[F:1][c:2]1[cH:3][c:4](-[n:9]2[cH:10][n:11][c:12]([CH3:14])[cH:13]2)[c:5]([NH2:6])[cH:7][cH:8]1>>[F:1][c:2]1[cH:3][c:4](-[n:9]2[cH:10][n:11][c:12]([CH3:14])[cH:13]2)[c:5]([NH:6][C:16]([CH3:15])=[O:17])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn(-c2cc(F)ccc2N)cn1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(F)cc1-n1cnc(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |